

Thermochemical data for 2,2,3,3,3-Pentafluoropropanol

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Compound of Interest

Compound Name: 2,2,3,3,3-Pentafluoropropanol

Cat. No.: B7724937

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An In-depth Technical Guide to the Thermochemical Data of **2,2,3,3,3-Pentafluoropropanol**

Abstract

This technical guide provides a comprehensive overview of the thermochemical data for **2,2,3,3,3-pentafluoropropanol**. It is designed for researchers, scientists, and drug development professionals who require accurate thermodynamic information for this important fluorinated alcohol. The guide begins by presenting the currently available experimental data, followed by detailed, field-proven methodologies for the experimental determination and computational prediction of key thermochemical properties, including the enthalpy of formation, heat capacity, and entropy. By integrating established protocols with the underlying scientific principles, this guide serves as a practical resource for either utilizing existing data or generating new, high-quality thermochemical information for **2,2,3,3,3-pentafluoropropanol** and related organofluorine compounds.

Introduction

2,2,3,3,3-Pentafluoropropanol is a fluorinated alcohol with unique properties that make it a valuable solvent and a key building block in the synthesis of pharmaceuticals and advanced materials.^[1] Its distinct characteristics, such as high thermal stability and the ability to form strong hydrogen bonds, are a direct consequence of its molecular structure.^[1] For scientists and engineers working with this compound, a thorough understanding of its thermochemical properties is of paramount importance for process design, safety assessments, and the development of accurate computational models.

This guide provides a centralized resource for the thermochemical data of **2,2,3,3,3-pentafluoropropanol**. It consolidates the available experimental values and, more importantly, provides detailed protocols for the experimental determination and computational estimation of essential thermochemical parameters that are not yet fully characterized.

Available Thermochemical Data for 2,2,3,3,3-Pentafluoropropanol

While a complete set of thermochemical data for **2,2,3,3,3-pentafluoropropanol** is not available in the public domain, some key values have been experimentally determined. The following table summarizes the available data.

Property	Value	Temperature (K)	Method	Reference
Enthalpy of Vaporization ($\Delta_{\text{vap}}H$)	47.0 kJ/mol	285	Based on data from 273 to 297 K	[2]

Experimental Determination of Thermochemical Properties

This section details the established experimental methodologies for determining the key thermochemical properties of **2,2,3,3,3-pentafluoropropanol**.

Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation ($\Delta_f H^\circ$) is a fundamental thermodynamic property. For organofluorine compounds, its determination via oxygen combustion calorimetry is a complex but reliable method.[2][3]

Principle of the Technique: A precisely weighed sample of the compound is completely combusted in a high-pressure oxygen environment within a constant-volume vessel (a "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is meticulously measured. The standard enthalpy of formation is then derived from the heat of combustion using Hess's law. For fluorinated

compounds, the final products can include not only carbon dioxide (CO₂) and water (H₂O), but also hydrogen fluoride (HF) and carbon tetrafluoride (CF₄), which necessitates specialized analytical procedures.^[4]

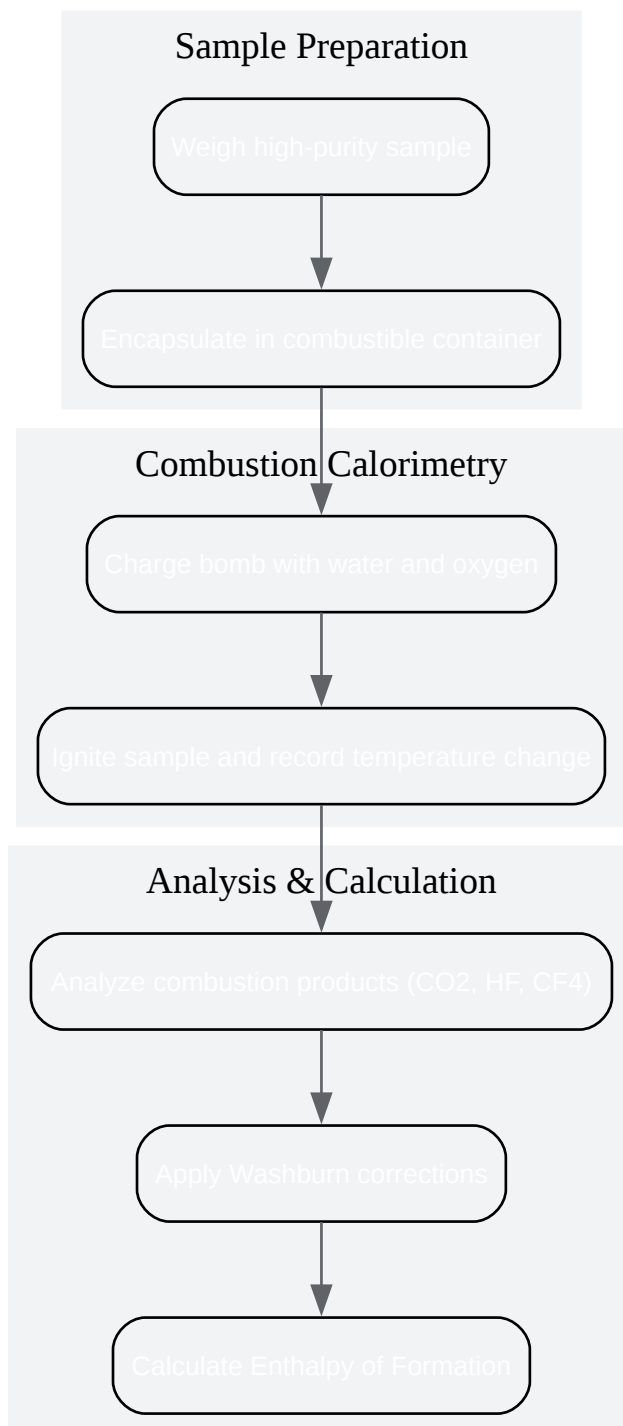
Experimental Protocol:

- **Sample Preparation:** A sample of high-purity **2,2,3,3,3-pentafluoropropanol** is encapsulated in a combustible container, such as a polyester bag, to ensure complete combustion.^[4]
- **Calorimeter Setup:** The calorimetric bomb is charged with a small, known amount of water to dissolve the acid products. It is then sealed and pressurized with high-purity oxygen.
- **Combustion:** The bomb is submerged in a precisely measured quantity of water in the calorimeter. The sample is ignited, and the temperature of the water is recorded until a stable final temperature is reached.
- **Product Analysis:** The final contents of the bomb are carefully analyzed to determine the quantities of CO₂, HF, and potentially CF₄ and nitric acid (from nitrogen impurities in the oxygen) formed.^[4]
- **Data Correction:** The measured temperature rise is corrected for heat exchange with the surroundings and other factors using a comprehensive set of "Washburn corrections" to obtain the standard energy of combustion.^{[5][6]}
- **Enthalpy of Formation Calculation:** The standard enthalpy of formation is calculated from the standard energy of combustion using the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HF, and CF₄).^[2]

Causality Behind Experimental Choices:

- **Rotating Bomb:** For organofluorine compounds, a rotating-bomb calorimeter is often employed to ensure that the final products in the bomb are in a well-defined and homogeneous state, which is crucial for accurate analysis.^[4]
- **Auxiliary Substances:** Sometimes, an auxiliary substance with a well-known heat of combustion is used to promote complete combustion of the sample.

- **High-Purity Oxygen:** The use of high-purity oxygen minimizes the formation of nitric acid, simplifying the analysis of the final products.



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Caption: Workflow for Determining Enthalpy of Formation by Combustion Calorimetry.

Heat Capacity by Differential Scanning Calorimetry (DSC)

The heat capacity (C_p) is a measure of the amount of heat required to raise the temperature of a substance by a given amount. DSC is a rapid and accurate method for determining the heat capacity of liquids and solids.^{[7][8]} The standard test method is outlined in ASTM E1269.^{[9][10]}

Principle of the Technique: DSC measures the difference in heat flow between a sample and a reference material as they are subjected to a controlled temperature program. The heat capacity of the sample can be determined by comparing its heat flow to that of a known standard, typically sapphire.^[11]

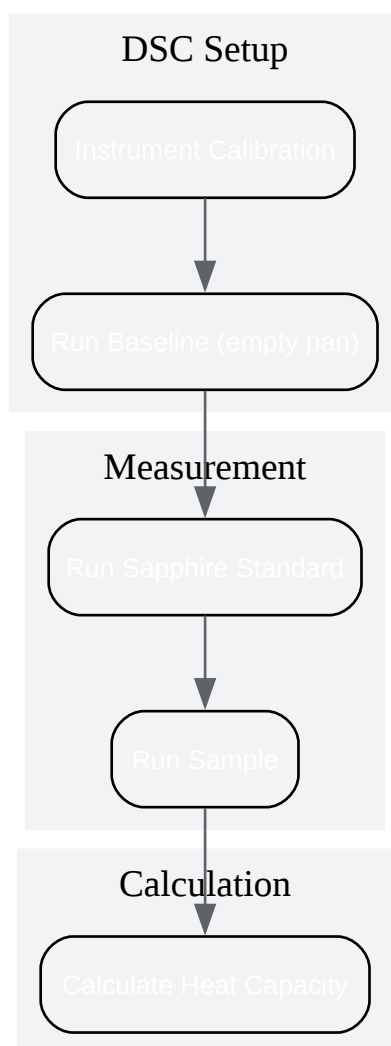
Experimental Protocol:

- **Instrument Calibration:** The DSC instrument is calibrated for temperature and enthalpy using certified reference materials.
- **Baseline Determination:** An empty sample pan is run through the desired temperature program to establish the baseline heat flow.
- **Standard Measurement:** A known mass of a sapphire standard is run under the same conditions to determine the calibration constant.
- **Sample Measurement:** A known mass of **2,2,3,3,3-pentafluoropropanol** is placed in a hermetically sealed pan and subjected to the same temperature program.
- **Heat Capacity Calculation:** The heat capacity of the sample is calculated at each temperature using the difference in heat flow between the baseline, the standard, and the sample.

Explanation of Experimental Parameters:

- **Heating Rate:** A controlled heating rate, typically 10-20 °C/min, is used to ensure thermal equilibrium within the sample.^[8]

- **Sample Mass:** The sample mass should be sufficient to produce a measurable heat flow signal but not so large as to cause thermal gradients.
- **Inert Atmosphere:** An inert gas purge, such as nitrogen, is used to prevent any oxidative or reactive processes during the measurement.



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Caption: Workflow for Heat Capacity Measurement by DSC.

Computational Approaches to Thermochemical Data

Computational chemistry provides a powerful alternative for obtaining thermochemical data, especially for compounds where experimental measurements are difficult or have not yet been

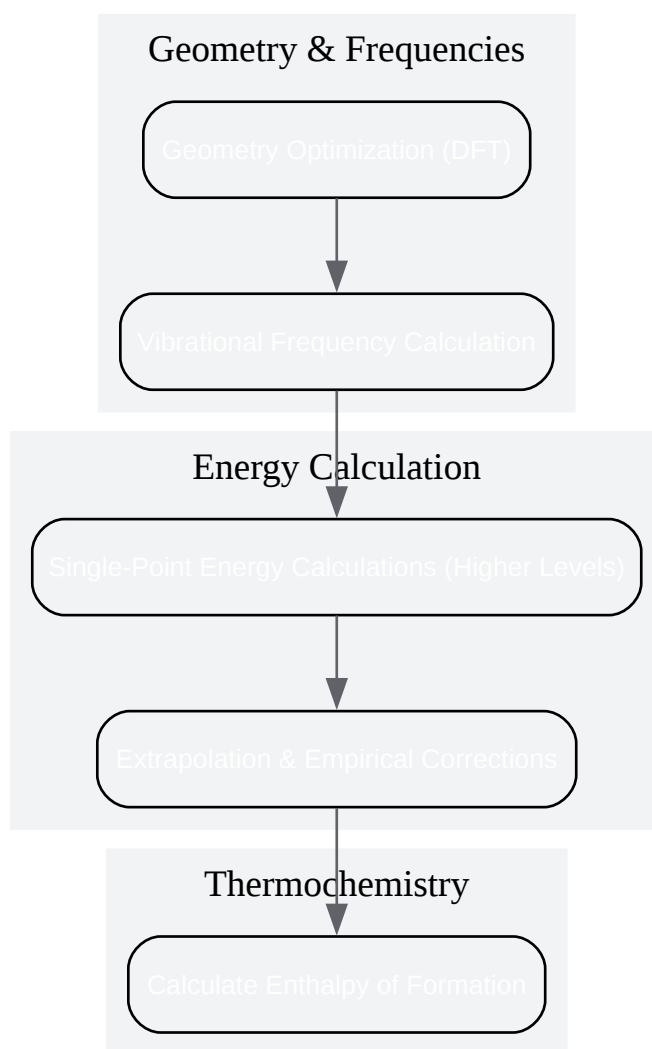
performed.

High-Accuracy Composite Methods

High-accuracy composite methods, such as the Gaussian-n (G4) theories and the Complete Basis Set (CBS) methods, are designed to approximate high-level, computationally expensive calculations by combining the results of several lower-level calculations.^[12]^[13] These methods can often predict enthalpies of formation with "chemical accuracy," which is typically defined as within 1 kcal/mol of the experimental value.^[12]

Logical Workflow for a Computational Study:

- **Geometry Optimization:** The molecular geometry of **2,2,3,3,3-pentafluoropropanol** is optimized using a reliable and computationally efficient method, such as density functional theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(2df,p) for G4 theory).^[14]
- **Vibrational Frequency Calculation:** The vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
- **Single-Point Energy Calculations:** A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets to systematically improve the electronic energy.
- **Extrapolation and Correction:** The results of the single-point energy calculations are combined and extrapolated to the complete basis set limit. Empirical corrections are often added to account for remaining deficiencies in the calculations.^[13]
- **Enthalpy of Formation Calculation:** The standard enthalpy of formation is calculated from the computed total energy using the atomization method, which involves subtracting the computed energies of the constituent atoms in their standard states.



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